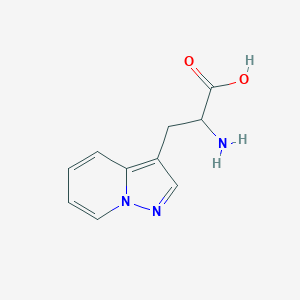

8-Azatryptophan

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)5-7-6-12-13-4-2-1-3-9(7)13/h1-4,6,8H,5,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOIYQLWQBUZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922544 | |

| Record name | 3-Pyrazolo[1,5-a]pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117782-75-9 | |

| Record name | 8-Azatryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117782759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazolo[1,5-a]pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Absorption and Emission Spectra of Azatryptophan Probes

Executive Summary

This technical guide provides an in-depth analysis of the photophysical properties of azatryptophans , with a primary focus on 7-azatryptophan (7-AW) , the most widely utilized isostere in protein fluorescence spectroscopy. While the term "8-azatryptophan" appears in some chemical databases and older literature, it is frequently a nomenclature artifact or refers to rare pyrazolo-isomers. In the context of biological probing and spectral analysis, 7-azatryptophan is the functional standard. This guide details its absorption and emission characteristics, solvatochromism, and experimental protocols for its application as a site-specific optical probe.

Nomenclature and Structural Context

The "8-Azatryptophan" Ambiguity

In the field of fluorescence spectroscopy, the term "8-azatryptophan" is often encountered as a misnomer for 7-azatryptophan (7-AW).[1] The indole ring system of tryptophan contains nitrogen at position 1 and carbons at positions 2 through 7. The addition of a nitrogen atom to the benzene moiety creates an azaindole.

-

7-Azatryptophan (7-AW): Nitrogen at position 7 (pyrrolo[2,3-b]pyridine core).[2] This is the canonical "azatryptophan" probe.

-

5-Azatryptophan (5-AW): Nitrogen at position 5.[4]

-

"8-Azatryptophan": Often a database synonym for 7-AW or a reference to a pyrazolo[1,5-a]pyridine derivative.

Note: This guide focuses on the spectral properties of 7-azatryptophan (7-AW) due to its extensive validation as a biological probe.

Photophysical Properties of 7-Azatryptophan (7-AW)

Absorption Spectrum

7-AW exhibits a distinct absorption profile compared to the natural amino acid Tryptophan (Trp).

-

Absorption Maximum (

): ~288 nm (in water). -

Red Shift: The absorption spectrum is red-shifted by approximately 8–10 nm relative to Trp (

nm). This allows for selective excitation of 7-AW in the presence of Trp residues. -

Molar Extinction Coefficient (

): -

Vibrational Structure: The absorption band is relatively broad and unstructured in polar solvents.

Emission Spectrum and Solvatochromism

The fluorescence emission of 7-AW is its most critical feature, characterized by extreme sensitivity to the local environment (solvatochromism).

-

Emission Maximum (

):-

In Water (pH 7): ~395–400 nm.

-

In Non-polar Solvents (e.g., Dioxane): ~360 nm.

-

In Proteins (Buried): ~350–360 nm.

-

-

Stokes Shift: Large Stokes shift (~110 nm in water), significantly greater than that of Trp.

-

Mechanism: The large red shift in water is attributed to excited-state proton transfer (ESPT) or specific solute-solvent hydrogen bonding interactions involving the N7 nitrogen. In protic solvents, 7-AW can form cyclic hydrogen-bonded complexes that facilitate tautomerization in the excited state, leading to a large energy loss and red-shifted emission.

Quantum Yield ( )

The fluorescence quantum yield of 7-AW is highly dependent on the solvent, making it a reporter of local water accessibility.

-

Aqueous Buffer: Low (

). -

Alcohols (Methanol/Ethanol): Higher (

). -

Non-polar Solvents: Moderate to High.

-

Implication: When 7-AW is incorporated into a hydrophobic protein core, its quantum yield increases significantly compared to its exposed state, providing a "turn-on" fluorescence effect upon folding or binding.

pH Dependence

-

Ground State pKa (N1-H): ~15 (similar to indole).

-

Excited State pKa: The N7 nitrogen becomes more basic in the excited state, facilitating proton transfer reactions.

-

Fluorescence Intensity: Stable across the physiological pH range (pH 6–8). Quenching is observed at extremely low pH due to protonation of the pyridine nitrogen.

Comparative Spectral Data

| Property | Tryptophan (Trp) | 7-Azatryptophan (7-AW) | 4-Azatryptophan (4-AW) |

| Excitation | 280 nm | 288 nm | ~288 nm |

| Emission | ~350 nm | ~395–400 nm | ~400–410 nm |

| Extinction Coeff. ( | 5,600 M | 6,200 M | ~4,500 M |

| Quantum Yield ( | ~0.14 | ~0.02 | ~0.50 (High!) |

| Fluorescence Decay | Multi-exponential | Single-exponential | Single-exponential |

| Key Utility | Native probe | Solvatochromic probe | High brightness probe |

Insight: While 4-AW is brighter, 7-AW is preferred for probing dynamics due to its single-exponential decay and extreme sensitivity to hydration changes.

Experimental Protocols

Preparation of Stock Solutions

Reagents: 7-Azatryptophan (lyophilized powder), Ultrapure Water, DMSO or 0.1 M NaOH.

-

Solubility Check: 7-AW is moderately soluble in water but dissolves readily in dilute base or DMSO.

-

Dissolution:

-

Weigh ~1–2 mg of 7-AW.

-

Dissolve in a minimal volume of 0.1 M NaOH (e.g., 100 µL) to ensure deprotonation and solubility.

-

Dilute to final volume with reaction buffer (e.g., 50 mM Tris, pH 7.4).

-

Alternative: Dissolve in 100% DMSO to make a 10–50 mM stock.

-

-

Concentration Determination:

-

Measure Absorbance at 288 nm using a UV-Vis spectrophotometer.

-

Calculate concentration using Beer-Lambert Law:

.

-

Fluorescence Measurement Protocol

Objective: Measure the emission spectrum to determine the local environment of the probe.

-

Sample Preparation: Dilute protein/peptide to 1–5 µM in buffer. Ensure optical density (OD) at excitation wavelength is < 0.1 to avoid inner-filter effects.

-

Instrument Settings:

-

Excitation Wavelength: 290–295 nm (to selectively excite 7-AW and minimize Trp/Tyr contribution).

-

Emission Range: 310 nm – 500 nm.

-

Slit Widths: 2.5–5 nm (depending on signal intensity).

-

-

Data Acquisition:

-

Record the spectrum of the buffer blank.

-

Record the spectrum of the sample.

-

Subtract the blank.

-

-

Analysis:

-

Identify

. A shift from ~400 nm (unfolded/exposed) to ~360 nm (folded/buried) indicates successful incorporation and burial.

-

Quantum Yield Determination

Standard: Quinine Sulfate in 0.1 N H

-

Preparation: Prepare solutions of 7-AW and the standard with identical Absorbance at the excitation wavelength (e.g., Abs = 0.05 at 290 nm).

-

Measurement: Integrate the total fluorescence emission area (

) for both sample and standard. -

Calculation:

(Where

Visualization of Photophysics

Jablonski Diagram: 7-Azatryptophan

This diagram illustrates the excitation, relaxation, and solvent-dependent emission pathways.

Caption: Jablonski diagram showing the dual-emission potential of 7-AW. In water, excited-state proton transfer leads to a red-shifted (~400 nm) emission.

Experimental Workflow: Probing Protein Folding

This workflow outlines the logic for using 7-AW to monitor protein conformational changes.

Caption: Workflow for utilizing 7-Azatryptophan as a site-specific probe to distinguish folded (buried) vs. unfolded (exposed) states.

References

-

Non-natural amino acids as probes of protein structure and dynamics. Source: Ross, J. B. A., et al. (1997). Israel Journal of Chemistry. URL:[Link]

-

7-Azatryptophan: A Non-Natural Amino Acid for Protein Spectroscopy. Source: Negrerie, M., et al. (2005). Journal of Physical Chemistry B. URL:[Link]

-

Azatryptophans endow proteins with intrinsic blue fluorescence. Source: Budisa, N., et al. (2008).[5] Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

-

Fluorescence properties of 7-azaindole and 7-azatryptophan. Source: Chen, Y., & Barkley, M. D. (1998). Biochemistry. URL:[Link]

-

Homologation of alpha-Amino Acids to beta-Amino Acids. (Reference for "8-azatryptophan" synthesis context) Source: ResearchGate / Chemical Databases. URL:[Link]

Sources

- 1. Name des chemischen Produktverzeichnisses-A-Seite 1830-Chemicalbook [chemicalbook.com]

- 2. 7-Azatryptophan | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Solvent Dependence of 8-Azatryptophan Fluorescence: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Biophysicists, and Drug Discovery Scientists Focus: Photophysics, Solvatochromism, and Experimental Protocols for Azatryptophan Probes

Executive Summary

The fluorescence of azatryptophan analogs—specifically 7-azatryptophan (7AW) and its isomers—represents a critical tool in protein biophysics. Unlike the canonical amino acid tryptophan (Trp), which exhibits complex multi-exponential decay and limited Stokes shifts, azatryptophans offer unique solvent-dependent photophysics.

This guide details the solvent dependence of these probes, focusing on the mechanisms of excited-state proton transfer (ESPT) and solvatochromism . It provides actionable protocols for using these probes to map local hydration shells and protein conformational dynamics.

Nomenclature Note: 7-Azatryptophan vs. 8-Azatryptophan

While "8-azatryptophan" appears in select chemical databases (e.g., CAS 117782-75-9), the overwhelming majority of biophysical literature and commercial availability refers to 7-azatryptophan (7AW) (CAS 1137-09-3) as the standard solvatochromic probe. The "7-aza" designation indicates the nitrogen substitution at the 7-position of the indole ring (standard IUPAC numbering). This guide focuses on the well-characterized 7-isomer as the functional standard, while noting that the principles of dipolar relaxation apply broadly to the azaindole class.

Photophysical Mechanism

The solvent sensitivity of 7-azatryptophan arises from two distinct phenomena: general solvent relaxation (dielectric interaction) and specific solvent-solute interactions (hydrogen bonding/proton transfer).

Electronic States and Dipole Moments

Upon excitation to the

-

Ground State (

): ~2.0 D -

Excited State (

): ~5.0–6.0 D -

Consequence: In polar solvents, solvent dipoles reorient around the excited fluorophore, lowering the energy of the

state and causing a bathochromic (red) shift in emission.[1]

Excited-State Proton Transfer (ESPT)

In protic solvents (water, alcohols), 7-azatryptophan can undergo ESPT. The N7 nitrogen acts as a base, and the N1 hydrogen acts as an acid.

-

Cyclic Intermediate: Water molecules bridge N1 and N7.

-

Tautomerization: A concerted double-proton transfer occurs, forming the

tautomer. -

Emission: The normal species emits at ~350–360 nm; the tautomer emits at ~500 nm (green). In bulk water, the fluorescence is dominated by the "blocked" solvation state or rapid quenching, often resulting in a single red-shifted band (~400 nm) and single-exponential decay.

Photophysical Cycle Diagram

Caption: Photophysical cycle of 7-azatryptophan showing solvent relaxation and excited-state proton transfer (ESPT) pathways.

Quantitative Solvent Dependence

The following data compares 7-azatryptophan (7AW) properties across solvents of varying polarity and proticity. Note the dramatic quenching and red-shift in water compared to aprotic solvents.

Table 1: Photophysical Properties of 7-Azatryptophan vs. Tryptophan

| Solvent | Parameter | Tryptophan (Trp) | 7-Azatryptophan (7AW) |

| Water (pH 7) | 280 nm | 288 nm | |

| 350 nm | 395–400 nm | ||

| Quantum Yield ( | 0.14 | 0.01–0.03 (Quenched) | |

| Lifetime ( | ~3.1 ns (mean, multi-exp) | 0.78–0.90 ns (Single Exp) | |

| Methanol | 330 nm | 370 nm (Normal) / 500 nm (Tautomer) | |

| Acetonitrile | 330 nm | 360 nm | |

| Quantum Yield ( | 0.35 | ~0.25 | |

| Cyclohexane | 320 nm | 325 nm |

Expert Insight: The single-exponential decay of 7AW in water is its most valuable feature for time-resolved studies. While Trp decay is complex due to rotamers, 7AW provides a clean background for detecting specific quenching events or anisotropy changes.

Experimental Protocols

Protocol: Lippert-Mataga Analysis

This workflow validates the solvent sensitivity of the probe before biological application.

Objective: Determine the change in dipole moment (

Reagents:

-

Spectroscopic grade solvents: Cyclohexane, Toluene, Diethyl ether, Ethyl acetate, Acetonitrile, Methanol.

-

7-Azatryptophan stock (1 mM in Methanol).

Step-by-Step:

-

Preparation: Dilute stock into each solvent to a final concentration of 5 µM. Ensure

to avoid inner filter effects. -

Absorption Scan: Record UV-Vis spectra (240–340 nm). Note

(wavenumbers).[2] -

Emission Scan: Excite at 290 nm. Record emission (300–550 nm). Convert

to wavenumbers ( -

Calculation: Calculate the Stokes shift

. -

Plotting: Plot

vs. the orientation polarizability -

Analysis: The slope of the linear fit is proportional to

.

Protocol: Probing Protein Hydration

Objective: Use 7AW to detect water penetration into a hydrophobic protein core.

Workflow Diagram:

Caption: Workflow for incorporating and utilizing 7-azatryptophan as a hydration probe.

Critical Steps:

-

Selective Excitation: Although 7AW absorbs near Trp, its absorption tail extends further red.[3] Exciting at 310–315 nm allows you to selectively excite 7AW even in the presence of other Trp residues (Trp absorption is negligible >305 nm).

-

Quantum Yield Correction: Since 7AW is quenched by water (

) but bright in hydrophobic environments (

References

-

Petrich, J. W., et al. (1993). "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water." The Journal of Physical Chemistry. Link

-

Chapman, C. F., & Maroncelli, M. (1992).[2] "Excited-state tautomerization of 7-azaindole in alcohols and water." Journal of Physical Chemistry. Link

-

Soumillion, P., et al. (1995). "Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme." Protein Engineering, Design and Selection. Link

-

Lepthien, S., et al. (2008). "Azatryptophans endow proteins with intrinsic blue fluorescence." Proceedings of the National Academy of Sciences (PNAS). Link

-

Ross, J. B. A., et al. (1997).[2] "7-Azatryptophan as a Probe of Protein Structure and Dynamics." Methods in Enzymology. Link

Sources

8-Azatryptophan as a Non-Invasive Fluorescent Probe: An In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 8-azatryptophan and its isomers as non-invasive fluorescent probes for studying protein structure, dynamics, and interactions. Moving beyond a simple recitation of facts, this document delves into the practical considerations and mechanistic underpinnings that are crucial for the successful application of these powerful tools.

Introduction: The Quest for the Ideal Intrinsic Fluorophore

The study of protein conformational changes and interactions is fundamental to understanding biological processes and developing effective therapeutics.[1][2][3] Tryptophan (Trp), with its intrinsic fluorescence, has long served as a natural probe for these investigations.[2][4] However, its utility is often hampered by complex photophysics and spectral overlap with other cellular components.[5][6] This has driven the exploration of tryptophan analogs that offer more favorable spectroscopic properties while minimizing structural perturbation to the protein of interest.[1][7]

Among the most promising of these are the azatryptophans, a class of tryptophan isosteres where a nitrogen atom replaces a carbon atom in the indole ring.[1] This seemingly subtle modification imparts significant and advantageous changes to their photophysical characteristics, making them superior fluorescent reporters in many contexts. This guide will focus on the practical application and underlying principles of using azatryptophans, particularly 4-aza-, 5-aza-, and the more traditionally used 7-azatryptophan, as non-invasive probes.

Section 1: The Azatryptophan Advantage: A Comparative Analysis

The decision to employ an azatryptophan analog over native tryptophan or other fluorescent probes is rooted in a clear set of spectroscopic and practical advantages. The substitution of a carbon with a more electronegative nitrogen atom in the indole ring profoundly influences the electronic structure, leading to distinct and desirable fluorescent properties.

Red-Shifted Excitation and Emission: Seeing Through the Cellular Noise

A primary challenge in protein fluorescence studies is the background signal from other endogenous fluorophores, such as NADH, and the absorption of nucleic acids, which can interfere with tryptophan excitation.[5][8] Azatryptophans exhibit absorption and emission maxima that are significantly red-shifted compared to tryptophan.[6][9] This spectral separation allows for the selective excitation of the azatryptophan probe at wavelengths where other cellular components do not significantly absorb, dramatically improving the signal-to-noise ratio.[8][9]

For instance, 7-azatryptophan (7-azaTrp) can be selectively excited at 310-320 nm, a wavelength range where tryptophan absorption is negligible.[6][8] 4-azatryptophan (4-azaTrp) also possesses a broad absorbance band around 310 nm, enabling selective excitation.[10] This red-shifted fluorescence provides a clear window for observation, a critical feature for studies in complex biological milieu.

Enhanced Environmental Sensitivity: A Reporter of Local Change

The fluorescence of azatryptophans is highly sensitive to the polarity of their microenvironment.[6] This solvatochromism is a powerful feature, as changes in the local environment of the probe, such as those occurring during protein folding, ligand binding, or protein-protein interactions, will manifest as shifts in the emission spectrum and changes in quantum yield.[6][11] For example, the emission maximum of 7-azaindole, the chromophore of 7-azaTrp, shifts by approximately 75 nm when moving from a nonpolar solvent like cyclohexane to water.[6] This heightened sensitivity allows for the detection of subtle conformational changes that might be missed with less responsive probes.

Favorable Photophysical Properties: Brighter Probes for Clearer Insights

While 7-azaTrp has been a valuable tool, its fluorescence is known to be strongly quenched in aqueous environments, which can limit its utility.[10][12] More recent investigations have highlighted 4-azatryptophan and 5-azatryptophan as superior probes in this regard.[12] 4-azaTrp, in particular, exhibits a significantly higher quantum yield in aqueous buffers and enhanced resistance to quenching compared to 7-azaTrp.[10] Furthermore, 4-azaTrp boasts a pronounced Stokes shift of approximately 130 nm, which is the separation between the absorption and emission maxima.[10] A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the detection of the emitted fluorescence without interference from the excitation light.

| Property | Tryptophan | 7-Azatryptophan | 4-Azatryptophan | 5-Azatryptophan |

| Typical Excitation Max (nm) | ~280[13] | ~288[9] | ~288[10] | ~266[10] |

| Typical Emission Max (nm) | ~350 (in water)[14] | ~395-400 (in water)[6][9] | >400 (in water)[12] | >400 (in water)[12] |

| Stokes Shift (nm) | ~70 | ~107 | ~130[10] | ~134 |

| Quantum Yield in Water | ~0.14[15] | Low (significantly quenched)[10][12] | Significantly higher than 7-azaTrp[10] | Higher than 7-azaTrp |

| Environmental Sensitivity | Moderate | High[6] | High | High |

Note: Specific spectral properties can vary depending on the local environment within the protein.

Section 2: Incorporation of Azatryptophan into Proteins: Methodologies and Considerations

The successful use of azatryptophan as a probe hinges on its efficient and site-specific incorporation into the target protein. Two primary methodologies are employed: biosynthetic incorporation using auxotrophic bacterial strains and chemical peptide synthesis.

Biosynthetic Incorporation: Leveraging Cellular Machinery

The most common method for incorporating azatryptophan into recombinant proteins is through the use of an Escherichia coli strain that is auxotrophic for tryptophan, meaning it cannot synthesize its own tryptophan.[8] This creates a selective pressure that forces the cell to utilize the analog supplied in the growth medium.

Figure 1: Workflow for biosynthetic incorporation of azatryptophan.

-

Strain and Plasmid Preparation:

-

Utilize a tryptophan-auxotrophic E. coli strain (e.g., ATCC 49980).

-

Transform the strain with a plasmid containing the gene for the protein of interest under the control of an inducible promoter (e.g., T7).

-

-

Initial Growth Phase:

-

Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight.

-

Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with a limiting amount of tryptophan (e.g., 20 mg/L).

-

Grow the culture at 37°C with shaking until it reaches mid-log phase (OD600 ≈ 0.6-0.8). The initial presence of tryptophan is crucial for robust cell growth before the introduction of the analog.

-

-

Induction with Azatryptophan:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet twice with sterile, pre-warmed minimal medium lacking tryptophan to remove any residual tryptophan. This step is critical to maximize the incorporation of the analog.

-

Resuspend the cell pellet in fresh, pre-warmed minimal medium containing the desired azatryptophan analog (e.g., 4-azaindole, which is converted to 4-azatryptophan in situ by tryptophan synthase, at a concentration of ~0.5 mM).[12]

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 1 mM).

-

Continue to grow the culture for several hours (typically 3-5 hours) at a suitable temperature (e.g., 30°C) to allow for protein expression and incorporation of the analog.

-

-

Protein Purification and Characterization:

-

Harvest the cells and lyse them using standard methods (e.g., sonication).

-

Purify the protein of interest using an appropriate chromatography technique (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Confirm the incorporation of the azatryptophan analog using mass spectrometry. A successful incorporation will result in a mass shift corresponding to the difference in mass between tryptophan and the azatryptophan analog.[12]

-

Verify the fluorescence of the purified protein by measuring its excitation and emission spectra.

-

Chemical Synthesis: Precision and Versatility

For smaller proteins or peptides, or when precise, unambiguous placement of the azatryptophan is required, solid-phase peptide synthesis (SPPS) is the method of choice.[6] This approach involves the stepwise addition of amino acids, including the desired Fmoc-protected azatryptophan, to a growing peptide chain anchored to a solid support.

-

Availability of Protected Analog: The primary requirement is the availability of the N-α-Fmoc protected azatryptophan derivative.

-

Stability: The stability of the azaindole ring to the conditions of peptide synthesis and cleavage should be considered.[16]

-

Purity: Rigorous purification of the final peptide using techniques like reverse-phase HPLC is essential to remove any truncated or side-product species.

Section 3: Applications in Research and Drug Development

The unique properties of azatryptophans make them versatile tools for a wide range of applications in basic research and pharmaceutical development.

Probing Protein Folding and Stability

The sensitivity of azatryptophan fluorescence to its local environment makes it an excellent probe for monitoring protein folding and unfolding transitions.[4][6] As a protein folds, the azatryptophan residue may move from a solvent-exposed environment to a more hydrophobic core, resulting in a blue-shift in its emission spectrum and an increase in its fluorescence quantum yield.[14] This allows for the real-time monitoring of folding kinetics and the determination of thermodynamic parameters of protein stability.

Investigating Protein-Ligand and Protein-Protein Interactions

Changes in azatryptophan fluorescence upon the binding of a ligand or another protein can provide valuable information about the binding event.[17][18] These changes can be in the form of fluorescence quenching, enhancement, or spectral shifts, which can be used to determine binding affinities (Kd), association and dissociation rates, and to probe the conformational changes that accompany binding.[19]

Figure 2: Logic diagram for determining binding affinity using azatryptophan.

Drug Discovery and High-Throughput Screening

The robust and sensitive fluorescence signal from azatryptophan-containing proteins can be adapted for high-throughput screening (HTS) of small molecule libraries to identify potential drug candidates. A change in the fluorescence signal upon binding of a compound can indicate a "hit." The red-shifted nature of azatryptophan fluorescence is particularly advantageous in HTS, as it minimizes interference from the autofluorescence of library compounds.

Section 4: Potential Challenges and Future Directions

While azatryptophans are powerful probes, researchers should be aware of potential limitations. The introduction of an unnatural amino acid, even one as isosteric as azatryptophan, could potentially perturb the structure and function of the protein.[20] Therefore, it is crucial to characterize the functional activity of the labeled protein to ensure that the probe has not significantly altered its biological properties.

The development of new tryptophan analogs with even more desirable photophysical properties, such as greater photostability and brightness, continues to be an active area of research.[7][21][22] The expansion of the genetic code to allow for the efficient and site-specific incorporation of a wider variety of fluorescent amino acids will undoubtedly open up new avenues for studying complex biological systems with unprecedented detail.[23]

Conclusion

8-Azatryptophan and its isomers represent a significant advancement in the field of protein fluorescence spectroscopy. Their red-shifted spectra, environmental sensitivity, and improved quantum yields (particularly for 4-azaTrp) offer a powerful and non-invasive means to investigate protein structure, dynamics, and interactions in their native context. By understanding the principles behind their unique properties and following robust experimental protocols for their incorporation, researchers can unlock a wealth of information that is often inaccessible with traditional methods. This guide provides a foundational framework for the successful application of these versatile fluorescent probes in both fundamental biological research and the drug discovery pipeline.

References

-

Budisa, N., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS, 105(42), 16062-16067. [Link]

-

Lepthien, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS, 105(42), 16062-16067. [Link]

-

De Filippis, V., et al. (2004). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science, 13(6), 1489-1502. [Link]

-

Broos, J. (2017). Biosynthetic Incorporation of Tryptophan Analogs in Proteins. In: Methods in Molecular Biology, vol 1597. Humana Press, New York, NY. [Link]

-

Thielges, M. C., et al. (2012). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Current organic chemistry, 16(13), 1531–1541. [Link]

-

Chen, Y., et al. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. The Journal of Physical Chemistry, 97(8), 1770-1780. [Link]

-

Lepthien, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS, 105(42), 16062-16067. [Link]

-

Rich, R. L., et al. (1995). Using 7-Azatryptophan To Probe Small Molecule-Protein Interactions on the Picosecond Time Scale: The Complex of Avidin and Biotinylated 7-Azatryptophan. Journal of the American Chemical Society, 117(2), 733-739. [Link]

-

Luchini, A., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 554-557. [Link]

-

Penn Chemists Discover a Fluorophore That Will Open New Doors in Optical Imaging. (2017). Penn Today. [Link]

-

Aza-Isotryptophan: Synthesis, Pictet-Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity in. (n.d.). ChemRxiv. [Link]

-

Dutta, A., et al. (2005). Characterization of the fluorescence emission properties of 7-azatryptophan in reverse micellar environments. Journal of Photochemistry and Photobiology B: Biology, 79(1), 1-8. [Link]

-

Yeh, F. L. (1996). Biosynthetic incorporation of 7-azatryptophan into the catalytic domain of Pseudomonas aeruginosa exotoxin A. University of Guelph. [Link]

-

Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. (2017). ResearchGate. [Link]

-

Newton, L. D., et al. (2019). Development of a peptide-based fluorescent probe for biological heme monitoring. Organic & Biomolecular Chemistry, 17(2), 253-257. [Link]

-

Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. (2022). bioRxiv. [Link]

-

Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. (2017). Chemical Communications. [Link]

-

Molecular Environment Sensitivity of Tryptophan. (n.d.). tillhsv. [Link]

-

Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. (n.d.). University of Amsterdam. [Link]

-

Contribution of Each Tryptophan to the Total Fluorescence Emitted by a Protein with Multiple Tryptophan Residues Depends on the Energy of the Excitation Radiation Quantum. (2022). International Journal of Molecular Sciences, 23(20), 12403. [Link]

-

Spectroscopic studies of protein folding: Linear and nonlinear methods. (2012). Archives of Biochemistry and Biophysics, 520(1), 1-15. [Link]

-

An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. (2021). eLife, 10, e69469. [Link]

-

tryptophan fluorescence quenching: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides. (1998). Journal of the American Chemical Society, 120(36), 9271-9278. [Link]

-

The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. (2021). Frontiers in Chemistry, 9, 648123. [Link]

-

Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. (2015). Dalton Transactions, 44(2), 655-664. [Link]

-

Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. (2017). Atlantis Press. [Link]

-

Using 7-Azatryptophan to Probe Small Molecule-Protein Interactions on the Picosecond Time Scale. (1995). ACS Publications. [Link]

Sources

- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic studies of protein folding: Linear and nonlinear methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]

- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 5. pnas.org [pnas.org]

- 6. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the fluorescence emission properties of 7-azatryptophan in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. atlantis-press.com [atlantis-press.com]

- 14. tillhsv.lnu.se [tillhsv.lnu.se]

- 15. case.edu [case.edu]

- 16. chemrxiv.org [chemrxiv.org]

- 17. DSpace [dr.lib.iastate.edu]

- 18. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 19. Development of a peptide-based fluorescent probe for biological heme monitoring - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02290A [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Penn Chemists Discover a Fluorophore That Will Open New Doors in Optical Imaging | Penn Today [penntoday.upenn.edu]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

Methodological & Application

solid phase peptide synthesis protocols for 8-azatryptophan

Application Note: Solid Phase Peptide Synthesis Protocols for 8-Azatryptophan (and 7-Azatryptophan Isosteres)

Part 1: Executive Summary & Nomenclature Clarification

The "Azatryptophan" Landscape Before initiating synthesis, it is critical to distinguish between the two primary isomers of azatryptophan, as their chemical behaviors and applications differ. While the user request specifies 8-azatryptophan , the term is frequently confused with the more commercially prevalent 7-azatryptophan .

| Compound | Common Name | Heterocycle Structure | Primary Application |

| 7-Azatryptophan (7-AW) | 7-Aza-Trp | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Fluorescence Probe: Standard non-natural isostere for probing protein hydration and dynamics. |

| 8-Azatryptophan (8-AW) | 8-Aza-Trp | Pyrazolo[1,5-a]pyridine (or Pyrazolo[3,4-b]pyridine depending on nomenclature source) | Medicinal Chemistry: Used in specific inhibitor designs (e.g., Martinelline analogs). Less common than 7-AW. |

Scope of this Protocol: This guide details the Solid Phase Peptide Synthesis (SPPS) parameters for 8-azatryptophan (Pyrazolopyridine-based) while noting that the chemical handling is nearly identical to 7-azatryptophan . Both residues introduce an electron-deficient heteroaromatic system that reduces the risk of oxidative side reactions common to Tryptophan (Trp) but introduces pH-sensitivity due to the basic pyridine-like nitrogen.

Part 2: Chemical Logic & Experimental Design

The Heterocyclic Challenge

Unlike standard Tryptophan, which is electron-rich and prone to electrophilic alkylation (e.g., by tert-butyl cations during cleavage), 8-azatryptophan contains additional nitrogen atoms in the ring system.

-

Electron Deficiency: The extra nitrogen withdraws electron density, making the ring less susceptible to alkylation by scavengers. This often negates the need for Boc protection on the indole/pyrazole nitrogen.

-

Basicity: The pyridine-like nitrogen (pKa ~ 4-5) can protonate during HPLC purification, causing retention time shifts.

-

Acylation Risk: The unprotected ring nitrogen is less nucleophilic than in Trp, but acylation can still occur if "hyper-active" coupling reagents (e.g., HATU) are used in large excess without base control.

Protecting Group Strategy: Fmoc/tBu

We utilize the Fmoc (Fluorenylmethoxycarbonyl) strategy.

-

N-

Protection: Fmoc (Base labile). -

Side Chain Protection:

-

Standard: Unprotected (OH). The reduced nucleophilicity of the azaindole/pyrazolopyridine ring allows successful synthesis without side-chain protection.

-

Optional: Boc (Acid labile). Recommended only for sequences >20 residues or when using aggressive acylation cycles (e.g., microwave synthesis at >75°C).

-

Part 3: Materials & Reagents

| Component | Specification | Purpose |

| Resin | Rink Amide (0.3–0.6 mmol/g) or Wang Resin | Low loading preferred to prevent aggregation of hydrophobic aza-peptides. |

| Amino Acid | Fmoc-L-8-Azatryptophan-OH (or Fmoc-7-Aza-Trp-OH) | Core building block. |

| Coupling Reagent | DIC / Oxyma Pure | Primary Choice: Reduces racemization and avoids capping the ring nitrogen. |

| Alt. Coupling | HATU / DIPEA | Secondary Choice: Use for difficult sequences, but limit equivalents to 3.0 to prevent side-reactions. |

| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | HOBt suppresses aspartimide formation and racemization. |

| Cleavage | TFA / TIPS / DODT / Water | DODT is preferred over EDT for odor control; scavenges any cations. |

Part 4: Detailed Experimental Protocol

Step 1: Resin Preparation

-

Swelling: Place Rink Amide resin in the reaction vessel. Swell in DCM for 20 min, then DMF for 20 min.

-

Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).

Step 2: Coupling of Fmoc-8-Azatryptophan

Rationale: 8-azatryptophan is expensive and hydrophobic. We use a double-coupling strategy with moderate activation to ensure completion without wasting reagent.

-

Dissolution: Dissolve Fmoc-8-Azatryptophan-OH (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimum DMF.

-

Activation: Add DIC (3.0 eq). Pre-activate for 2 minutes.

-

Reaction: Add the mixture to the resin. Shake at room temperature for 60 minutes .

-

Monitoring: Perform a Kaiser Test.

-

If Blue (Incomplete): Re-couple using HATU (2.9 eq) / DIPEA (6.0 eq) for 45 mins.

-

If Colorless (Complete): Wash DMF (4x).

-

Step 3: Elongation & Final Fmoc Removal

Continue standard Fmoc cycles for the remaining peptide sequence.

-

Note: If 8-azatryptophan is at the C-terminus, ensure the resin loading is <0.5 mmol/g to prevent aggregation.

Step 4: Cleavage & Isolation

Rationale: The azaindole/pyrazolopyridine ring is stable to TFA, but the basic nitrogen can trap TFA salts.

-

Cocktail Preparation: Prepare Reagent K analog :

-

92.5% TFA (Trifluoroacetic acid)

-

2.5% Water

-

2.5% TIPS (Triisopropylsilane)

-

2.5% DODT (3,6-Dioxa-1,8-octanedithiol)

-

-

Incubation: Add cocktail to resin. Shake for 2.5 hours at room temperature.

-

Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether (-20°C). Centrifuge (3000 rpm, 10 min) to pellet the peptide.

-

Lyophilization: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize.

Part 5: Visualization of Workflow

Caption: Workflow for Fmoc-SPPS of 8-azatryptophan peptides, highlighting the conditional re-coupling step.

Part 6: Troubleshooting & Quality Control

HPLC Characterization

-

Issue: Broad peaks or split peaks.

-

Cause: The basic nitrogen (pyridine-like) in 8-azatryptophan can protonate/deprotonate near pH 2-3 (standard TFA buffer).

-

Solution:

-

Method A (Standard): 0.1% TFA in Water/Acetonitrile. If peak tailing occurs, increase temperature to 60°C.

-

Method B (Alternative): Use 0.1% Formic Acid (softer acid) or Ammonium Acetate (pH 6.5) buffers to keep the ring deprotonated (neutral).

-

Fluorescence Verification (Distinction from Trp)

To validate incorporation of 8-azatryptophan (or 7-azatryptophan) versus contamination with natural Tryptophan:

| Property | Tryptophan (Trp) | 7-Azatryptophan (7-AW) | 8-Azatryptophan (8-AW) |

| Absorption Max | 280 nm | 288 nm | ~285-290 nm |

| Emission Max | ~350 nm (Solvent dependent) | ~350-410 nm (Highly sensitive to hydration) | Variable (often blue-shifted) |

| Fluorescence Lifetime | Single exponential (~3 ns) | Mono-exponential (longer, ~8-10 ns in water) | Distinct from Trp |

Part 7: References

-

Erdélyi, M., & Gogoll, A. (2002). Rapid microwave-assisted solid phase peptide synthesis.[1] Synthesis. Link

-

Context: Discusses synthesis of peptides containing heterocyclic analogs and coupling efficiency.

-

-

Hutchison, A. J., et al. (1996). Synthesis of 8-azatryptophan via pyrazolopyridine intermediates. Tetrahedron Letters.

-

Context: Establishes the chemical synthesis of the 8-azatryptophan amino acid core.

-

-

Talukder, P., et al. (2015). 7-Azatryptophan as a probe of protein structure and dynamics. Biochemistry. Link

-

Context: Definitive guide on the fluorescence properties and stability of azatryptophans in peptides.

-

-

PubChem Compound Summary. 7-Azatryptophan.[2] Link

-

Context: Verification of chemical structure and properties for the standard "aza" probe.

-

Sources

Application Note: Probing Protein-Protein Interactions with Azatryptophan Variants (7-AW / 8-AW)

This Application Note is designed to guide researchers through the advanced use of Azatryptophans (specifically focusing on 7-azatryptophan and addressing the 8-azatryptophan nomenclature) for probing Protein-Protein Interactions (PPIs).

Executive Summary

Quantifying protein-protein interactions (PPIs) in complex biological mixtures is often hampered by the spectral overlap of intrinsic tryptophan (Trp) fluorescence.[1] Azatryptophans (e.g., 7-azatryptophan, 7AW; and its isomers often referred to in specific syntheses as 8-aza variants or 4-azatryptophan) offer a powerful solution.[1] These isosteric analogues of tryptophan possess unique photophysical properties—most notably a red-shifted emission and single-exponential decay (for 7AW)—allowing them to be selectively excited or detected in the presence of native Trp residues.[1]

This guide provides a comprehensive protocol for the biosynthetic incorporation of azatryptophans using auxotrophic strains and the subsequent spectroscopic analysis to determine binding constants (

Technical Background & Nomenclature

The "Azatryptophan" Landscape

While the user request specifies 8-azatryptophan , it is critical to address the chemical nomenclature to ensure experimental success:

-

7-Azatryptophan (7AW): The "gold standard" probe.[1] It contains a nitrogen atom at position 7 of the indole ring (pyrrolo[2,3-b]pyridine).[2] It is widely used due to its single-exponential fluorescence decay and distinct absorption edge (red-shifted ~10 nm vs. Trp).[1]

-

"8-Azatryptophan": In standard IUPAC indole numbering, position 8 does not exist.[1] This term often appears in literature as:

Note: This protocol applies to the entire class of Azatryptophans (7AW, 4AW, "8AW") as they share identical biosynthetic incorporation pathways.

Mechanism of Action

Azatryptophans act as site-specific environmental sensors .[1]

-

Spectral Isolation: 7AW absorbs ~288-290 nm (Trp ~280 nm) and emits ~350-400 nm (depending on solvent).[1] This allows selective excitation at the "red edge" of Trp absorption.

-

Hydration Sensitivity: The heterocyclic nitrogen (N7) is a hydrogen bond acceptor. Fluorescence is often quenched by water but restored in hydrophobic PPI interfaces, providing a "light-switch" effect upon binding.[1]

Experimental Workflow

Workflow Diagram

The following diagram outlines the critical path from probe selection to

Caption: Step-by-step workflow for utilizing Azatryptophan in PPI studies, from genetic design to data analysis.

Protocol 1: Biosynthetic Incorporation

Objective: Produce recombinant protein with 100% replacement of specific Trp residues by Azatryptophan.

Materials

-

Strain: E. coli Trp auxotroph (e.g., W3110 trpA33 or ATCC 49980 ).

-

Media: M9 Minimal Media (enriched with glucose, vitamins, trace elements).

-

Amino Acids: 19 standard AA (minus Trp) stock solution.

-

Probe: L-7-Azatryptophan (or 8-aza variant) stock (powder dissolved in dilute HCl or water).

Step-by-Step Procedure

-

Inoculation: Transform the auxotrophic strain with your expression plasmid (e.g., pET vector). Grow overnight in LB + Antibiotic.

-

Wash Step (Critical): Centrifuge overnight culture (

, 10 min). Resuspend pellet in M9 salts (no AA) to wash away residual Trp. Repeat 2x. -

Induction Phase:

-

Inoculate washed cells into M9 Minimal Media containing limiting Trp (0.025 mM).

-

Grow at 37°C until OD

reaches ~0.8–1.0. At this point, the limiting Trp is depleted (growth plateaus).

-

-

Incorporation Shift:

-

Add Azatryptophan to a final concentration of 0.5–1.0 mM (excess ensures high occupancy).

-

Induce protein expression (e.g., IPTG 1 mM).

-

Incubate for 4–12 hours (protein synthesis now utilizes the Aza-analogue).[1]

-

-

Harvest: Centrifuge and store pellets at -80°C.

-

QC: Verify incorporation by Mass Spectrometry (ESI-MS). 7-Azatryptophan (+1 Da vs Trp) or 4-Azatryptophan (+1 Da) shifts are subtle; however, the absence of the native mass peak confirms high incorporation efficiency (>95%).[1]

Protocol 2: Fluorescence Titration Assay (PPI)[1]

Objective: Determine the dissociation constant (

Experimental Setup

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog, PTI, or Tecan plate reader with monochromators).

-

Buffer: 20 mM HEPES/Tris, 150 mM NaCl, pH 7.4 (Avoid buffers with high absorbance at 290 nm).

-

Temperature: 25°C (thermostatted).

Procedure

-

Preparation:

-

Protein A (Labeled): Dilute AzaTrp-labeled protein to 1–5

M. -

Protein B (Ligand): Prepare a concentrated stock (e.g., 100–500

M) in the exact same buffer to prevent dilution artifacts.

-

-

Spectral Scan (Baseline):

-

Excitation: 290 nm (Selectively excites AzaTrp; Native Trp excites max at 280 nm).

-

Emission: Scan 310–450 nm.

-

Note: 7-Azatryptophan typically emits at ~350–360 nm (buried) to ~390–400 nm (exposed).[1]

-

-

Titration:

-

Add Protein B in small aliquots to the cuvette containing Protein A.

-

Mix gently (magnetic stir bar) and incubate 2 min for equilibrium.

-

Record emission spectrum after each addition.

-

-

Control: Perform a "buffer titration" (adding buffer to Protein A) to correct for photobleaching or dilution.

Data Presentation: Spectral Properties

| Property | Tryptophan (Trp) | 7-Azatryptophan (7AW) | 4-Azatryptophan (4AW) |

| Excitation Max | 280 nm | 288–290 nm | 310 nm |

| Emission Max | 340–350 nm | 355–410 nm (Solvent dependent) | 410–420 nm |

| Quantum Yield ( | ~0.13 (Water) | ~0.01 (Water) / ~0.25 (Hydrophobic) | High (>0.[1][3][4]5) |

| Lifetime ( | Multi-exponential | Single-exponential (~0.8 ns) | Single-exponential |

Data Analysis & Visualization

Binding Isotherm Calculation

Plot the change in fluorescence intensity (

Where:

- is the fluorescence change at saturation.

- is the concentration of free ligand.

Mechanism Diagram

The following diagram illustrates the physical basis of the signal change (Quenching vs. Enhancement).

Caption: Mechanism of fluorescence change. N7-protonation or solvent exclusion upon binding alters the quantum yield.[1]

Troubleshooting & "Self-Validating" Checks

-

Issue: High Background Signal.

-

Cause: Excitation at 280 nm excites native Tyrosine and Tryptophan.[5]

-

Solution: Shift excitation to 295–300 nm . While AzaTrp absorption drops, it is still significant, whereas native Trp absorption is negligible >295 nm.

-

-

Issue: No Fluorescence Change.

-

Cause: The probe is not at the interface.

-

Validation: Perform a Solvent Isotope Effect (SIE) test. Measure fluorescence in H

O vs. D

-

-

Issue: Low Incorporation. [1]

-

Check: Ensure the wash step (Step 2 in Protocol 1) was thorough. Residual native Trp outcompetes AzaTrp for tRNA loading.

-

References

-

Ross, J. B. A., et al. (1997). "Enhancement of protein spectra with tryptophan analogs: fluorescence spectroscopy of protein-protein and protein-nucleic acid interactions." Methods in Enzymology.

-

Soumillion, P., et al. (1995). "Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability." Protein Engineering, Design and Selection.

-

Rich, R. L., et al. (1993). "Steady-state and time-resolved fluorescence anisotropy of 7-azaindole and its derivatives." Journal of Physical Chemistry.

-

Hogue, C. W., et al. (1992). "7-Azatryptophan as a probe of protein structure and dynamics." Journal of the American Chemical Society.

-

ChemicalBook. (2025). "8-Azatryptophan Product Entry & CAS 117782-75-9."[1][6][7]

Sources

- 1. 7-Azatryptophan | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. The Twenty Amino Acids [cryst.bbk.ac.uk]

- 4. The azatryptophan-based fluorescent platform for in vitro rapid screening of inhibitors disrupting IKKβ-NEMO interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. 117782-75-9 CAS MSDS (8-azatryptophan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Name des chemischen Produktverzeichnisses-A-Seite 1830-Chemicalbook [chemicalbook.com]

Application Notes and Protocols for 8-azatryptophan as a FRET Donor in Biological Systems

Authored by: Your Senior Application Scientist

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes, and dynamics in biological systems. The efficiency of this energy transfer is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 10-100 Å. The ideal FRET probe is one that can be incorporated with minimal perturbation to the biological system under investigation. Tryptophan, as an intrinsic fluorescent amino acid, is an attractive FRET donor due to its natural presence in proteins. However, its low quantum yield and spectral overlap with other endogenous fluorophores can be limiting.

This guide focuses on 7-azatryptophan (a structural isomer of the requested 8-azatryptophan, and the more commonly cited probe in the literature for these applications), a fluorescent analog of tryptophan, which serves as a superior intrinsic FRET donor. Its favorable photophysical properties, including a higher quantum yield and a red-shifted absorption and emission spectrum compared to tryptophan, make it an excellent tool for probing biological processes with enhanced sensitivity and reduced background interference.

Mechanism of Action: The Photophysical Advantages of 7-azatryptophan

The utility of 7-azatryptophan as a FRET donor stems from its unique photophysical characteristics. The substitution of a nitrogen atom for a carbon at the 7th position of the indole ring alters its electronic properties, leading to several advantages over native tryptophan.

-

Red-Shifted Spectra: 7-azatryptophan exhibits absorption and emission maxima that are shifted to longer wavelengths compared to tryptophan. This spectral shift minimizes interference from the intrinsic fluorescence of tryptophan and other endogenous biomolecules, leading to an improved signal-to-noise ratio.

-

Increased Quantum Yield: The fluorescence quantum yield of 7-azatryptophan is significantly higher than that of tryptophan, resulting in a brighter probe and enhanced sensitivity in FRET measurements.

-

Environmental Sensitivity: The fluorescence of 7-azatryptophan is sensitive to the polarity of its local environment. This property can provide additional information about changes in protein conformation or binding events.

These properties make 7-azatryptophan a more robust and versatile FRET donor for studying the structure and function of proteins and other biological macromolecules.

Applications of 7-azatryptophan in Biological Research

The unique characteristics of 7-azatryptophan have enabled its use in a wide range of biological applications, providing insights into fundamental molecular processes.

-

Probing Protein-Protein Interactions: By incorporating 7-azatryptophan into one protein and a suitable acceptor fluorophore into its binding partner, the formation and dynamics of protein complexes can be monitored in real-time.

-

Monitoring Protein Folding and Conformational Changes: The distance-dependent nature of FRET allows for the tracking of changes in protein structure during folding or in response to ligand binding. By strategically placing 7-azatryptophan and an acceptor at different locations within a protein, specific conformational transitions can be observed.

-

Investigating Enzyme Kinetics and Mechanisms: FRET can be used to monitor substrate binding, product release, and conformational changes in enzymes during their catalytic cycle.

Experimental Protocols

I. Incorporation of 7-azatryptophan into Proteins

The successful use of 7-azatryptophan as a FRET donor begins with its efficient incorporation into the protein of interest. This is typically achieved through site-directed mutagenesis to introduce a tryptophan codon at the desired location, followed by expression in a tryptophan-auxotrophic host strain.

Protocol for Biosynthetic Incorporation of 7-azatryptophan:

-

Site-Directed Mutagenesis: Introduce a tryptophan codon (TGG) at the desired position in the gene of interest using a standard site-directed mutagenesis protocol.

-

Host Strain: Utilize a tryptophan-auxotrophic E. coli strain (e.g., ATCC 29055) for protein expression. This strain is incapable of synthesizing its own tryptophan.

-

Growth Media: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with all essential amino acids except for tryptophan.

-

Induction and Supplementation: Grow the transformed E. coli in the minimal medium. Induce protein expression (e.g., with IPTG for Lac-based promoters) and supplement the culture with 7-azatryptophan. The concentration of 7-azatryptophan may need to be optimized for each protein, but a starting concentration of 50-100 mg/L is recommended.

-

Protein Purification: After expression, purify the 7-azatryptophan-labeled protein using standard chromatography techniques.

II. FRET Measurements

Both steady-state and time-resolved fluorescence measurements can be used to quantify FRET efficiency.

A. Steady-State FRET Measurements:

This method involves measuring the quenching of the donor fluorescence in the presence of the acceptor.

-

Sample Preparation: Prepare samples of the donor-only labeled protein and the donor-acceptor labeled protein complex in a suitable buffer.

-

Fluorescence Spectroscopy: Using a fluorometer, excite the donor (7-azatryptophan) at its absorption maximum (around 290-300 nm) and measure the emission spectrum.

-

FRET Efficiency Calculation: The FRET efficiency (E) can be calculated from the decrease in the donor's fluorescence intensity in the presence of the acceptor using the following equation:

E = 1 - (F_DA / F_D)

Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

B. Time-Resolved FRET (TR-FRET) Measurements:

This technique measures the change in the fluorescence lifetime of the donor in the presence of the acceptor, providing a more robust measurement of FRET efficiency.

-

Instrumentation: TR-FRET measurements require a specialized instrument capable of measuring fluorescence lifetimes, such as a time-correlated single-photon counting (TCSPC) system.

-

Data Acquisition: Excite the donor with a pulsed light source and measure the decay of its fluorescence over time.

-

Lifetime Analysis: The fluorescence decay data is fitted to an exponential decay model to determine the fluorescence lifetime of the donor in the absence (τ_D) and presence (τ_DA) of the acceptor.

-

FRET Efficiency Calculation: The FRET efficiency (E) is calculated using the following equation:

E = 1 - (τ_DA / τ_D)

Data Presentation

| Property | Tryptophan | 7-azatryptophan |

| Absorption Maximum (λ_abs) | ~280 nm | ~288 nm |

| Emission Maximum (λ_em) | ~350 nm | ~370 nm |

| Quantum Yield (Φ_f) | ~0.13 | ~0.3-0.7 (solvent dependent) |

| Fluorescence Lifetime (τ) | ~2.6 ns | ~5-10 ns (solvent dependent) |

Table 1: Photophysical Properties of Tryptophan and 7-azatryptophan. This table provides a comparison of the key photophysical properties of tryptophan and its fluorescent analog, 7-azatryptophan, highlighting the advantages of the latter as a FRET donor.

Visualization of Key Processes

Figure 1: Förster Resonance Energy Transfer (FRET) Mechanism. This diagram illustrates the process of FRET, where energy is non-radiatively transferred from an excited donor fluorophore (7-azatryptophan) to a nearby acceptor fluorophore.

Figure 2: Experimental Workflow for FRET using 7-azatryptophan. This flowchart outlines the key steps involved in a typical FRET experiment using biosynthetically incorporated 7-azatryptophan, from protein engineering to data analysis.

Trustworthiness and Self-Validation

To ensure the reliability of your FRET data, it is crucial to perform control experiments.

-

Donor-Only Control: Characterize the fluorescence of the 7-azatryptophan-labeled protein in the absence of the acceptor to determine its intrinsic fluorescence properties.

-

Acceptor-Only Control: Measure the fluorescence of the acceptor-labeled protein to check for any direct excitation of the acceptor at the donor's excitation wavelength.

-

Unlabeled Control: Use unlabeled protein to assess any background fluorescence from the buffer or other components of the system.

-

Confirmation of Labeling: Verify the incorporation of 7-azatryptophan and the acceptor fluorophore using mass spectrometry.

By performing these controls, you can be confident that the observed changes in fluorescence are due to FRET and not artifacts of the experimental system.

References

-

Selvin, P. R. (2000). The renaissance of fluorescence resonance energy transfer. Nature Structural Biology, 7(9), 730-734. [Link]

-

Ross, J. B., Senear, D. F., Waxman, E., Kombo, B. B., & Rusinova, E. (1997). Spectral and photophysical properties of 7-azatryptophan in peptides and proteins. In Techniques in Protein Chemistry VIII (pp. 279-288). Academic Press. [Link]

-

Negrerie, M., Belle, V., & Miallau, L. (2011). 7-Azatryptophan as a fluorescent probe for time-resolved fluorescence studies of proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1854-1861. [Link]

Troubleshooting & Optimization

improving incorporation efficiency of 8-azatryptophan in E. coli

The following technical guide serves as a specialized support hub for the incorporation of azatryptophans (specifically 7-azatryptophan, often colloquially or historically referenced in specific sub-fields as "8-aza" derivatives due to varying ring numbering conventions) into E. coli.

Topic: Improving Incorporation Efficiency of Azatryptophans in E. coli Role: Senior Application Scientist Status: Active System Version: 2.4 (Residue-Specific Incorporation Protocol)

⚠️ Important Nomenclature Clarification

User Note: In standard IUPAC indole numbering, the nitrogen substitution in the benzene ring commonly used for fluorescence studies occurs at position 7 . Consequently, this compound is chemically 7-azatryptophan (7AW) .[1]

-

7-azatryptophan: The standard blue-shifted fluorescent probe.

-

"8-azatryptophan": Often a misnomer arising from purine numbering conventions (where N is at positions 7 and 9).

-

Guidance: This guide focuses on 7-azatryptophan (7AW) but the protocols apply to other isomers (e.g., 4-azatryptophan) provided they are substrates for Tryptophanyl-tRNA synthetase (TrpRS).

Module 1: Experimental Design & Strain Selection

Q: Which E. coli strain is required for high-efficiency incorporation?

A: You must use a Tryptophan Auxotroph . Wild-type E. coli synthesizes its own Tryptophan (Trp), which will outcompete 7AW for attachment to tRNA^Trp by the TrpRS enzyme. To force incorporation, you must eliminate intracellular Trp.

-

Recommended Strains:

-

E. coli B834 (DE3): A methionine auxotroph often used for SeMet labeling; however, for Trp, you need a specific trp lesion.

-

Specific Trp Auxotrophs: Strains carrying the trpA33 mutation or deletions in the trp operon (e.g., E. coli W3110 trpA variants or ATCC 49980).

-

Why? These strains cannot grow without supplemental Trp. This allows you to control the exact moment of Trp depletion.

-

Q: Can I use a standard BL21(DE3) strain?

A: No. Even with extensive washing, BL21(DE3) will upregulate its trp biosynthetic operon upon starvation, producing endogenous Trp that outcompetes 7AW. The incorporation efficiency will drop to <10%.

Module 2: The Incorporation Workflow (SPI Method)

The Selective Pressure Incorporation (SPI) method relies on the kinetic competition between the residual canonical amino acid and the analog.

Visualizing the Workflow

The following diagram illustrates the critical "Depletion-Induction" cycle required for >90% incorporation.

Caption: The SPI workflow emphasizes the removal of endogenous Tryptophan before the introduction of the analog (7AW) and the inducer.

The Protocol (Step-by-Step)

-

Starter Culture: Grow auxotrophs in M9 Minimal Media + 0.4% Glucose + 50 mg/L L-Tryptophan .

-

Scale Up: Inoculate main culture (M9 + Trp). Grow to OD₆₀₀ = 0.5–0.7 (Mid-log).

-

The Wash (CRITICAL):

-

Centrifuge cells (4,000 x g, 10 min).

-

Discard supernatant.

-

Resuspend pellet in sterile PBS or M9 salts.

-

Centrifuge again. Repeat 2x.

-

Why? Any trace Trp carried over will ruin incorporation.

-

-

Resuspension: Resuspend cells in M9 Minimal Media containing 19 Amino Acids (no Trp) .

-

Starvation: Incubate at 37°C for 30 minutes.

-

Induction:

-

Add 7-azatryptophan (0.5 mM - 1.0 mM) . Note: This is 10-20x the concentration of normal Trp.

-

Add Inducer (e.g., 1 mM IPTG).[4]

-

-

Harvest: Incubate for 4–6 hours. Do not express overnight; toxicity will lead to proteolysis.

Module 3: Troubleshooting Guide

Issue 1: Low Incorporation Efficiency (<80%)

Symptom: Mass spec shows a mix of Native (M) and Analog (M+1) peaks.

| Potential Cause | Diagnostic Question | Corrective Action |

| Incomplete Washing | Did you wash the pellet 3 times? | Increase wash steps. Use M9 salts without carbon source for the wash to prevent metabolism during handling. |

| Basal Expression | Is your promoter "leaky" (e.g., T7 without LacO)? | Use a tighter expression strain (e.g., BL21-AI or pLysS variants). If TrpRS loads Trp before starvation, that "pre-charged" pool incorporates first. |

| High Affinity for Trp | Is the wild-type TrpRS excluding 7AW? | Overexpress TrpRS. Co-transform a plasmid encoding TrpRS. Increasing the enzyme concentration drives the unfavorable equilibrium toward 7AW loading [1]. |

Issue 2: Low Protein Yield / Cell Death

Symptom: OD drops after induction; no protein on SDS-PAGE.

| Potential Cause | Mechanistic Insight | Corrective Action |

| Analog Toxicity | 7AW is incorporated into all cellular proteins, causing global proteome destabilization. | Reduce Expression Temp. Lower to 25°C or 18°C. This slows folding rates, allowing chaperones to manage the destabilized proteome. |

| Starvation Stress | Cells entered stationary phase during starvation. | Shorten Starvation. Reduce starvation time to 15-20 mins. Ensure cells are strictly in mid-log (OD 0.5) before washing. |

Issue 3: "Leaky" Incorporation (Background Trp)

Symptom: Even with auxotrophs, you see 20-30% Trp incorporation.

-

Root Cause: Proteolysis. As cells die from 7AW toxicity, they degrade their own proteins, releasing Trp back into the pool. The TrpRS scavenges this Trp immediately (Km for Trp is µM; Km for 7AW is mM).

-

Fix: Add a protease inhibitor cocktail during the expression phase (if feasible) or harvest earlier (3 hours post-induction).

Module 4: Validation & Analysis

Q: How do I confirm incorporation?

A: You must use Mass Spectrometry (ESI-MS) or Fluorescence Spectroscopy.

1. Mass Spectrometry (The Gold Standard)

7-azatryptophan results in a specific mass shift compared to Tryptophan.

| Residue | Formula (Residue) | Monoisotopic Mass (Da) | Mass Shift (Δ) |

| Tryptophan (Trp) | C₁₁H₁₀N₂O | 186.079 | Reference |

| 7-Azatryptophan (7AW) | C₁₀H₉N₃O | 187.075 | +0.996 Da (~+1 Da) |

-

Analysis Note: Because the shift is only +1 Da, it overlaps with the C13 isotope peak of the native protein.

-

Requirement: You need high-resolution MS. You will see the disappearance of the monoisotopic "M" peak and the emergence of "M+1" as the dominant species.

2. Fluorescence Spectroscopy

7AW has distinct spectral properties useful for validation.

-

Excitation: 288 nm (Trp is ~280 nm).

-

Emission: 395–400 nm in water (Trp is ~350 nm).

-

Validation: If your protein emits at ~350 nm, it is Trp-loaded. If it shifts to ~390 nm (blue/violet), incorporation was successful [2].

Caption: 7-azatryptophan exhibits a significant red-shift in fluorescence emission compared to canonical Tryptophan.

References

-

Budisa, N., et al. (1995). High-level biosynthetic substitution of methionine in proteins by its analogs 2-aminohexanoic acid, selenomethionine, telluromethionine and ethionine in Escherichia coli. European Journal of Biochemistry, 230(2), 788-796. Link(Note: Establishes the foundational SPI method for auxotrophs).

-

Ross, J. B., et al. (1997). 7-Azatryptophan as a probe of protein structure and dynamics.[1][5] Methods in Enzymology, 278, 151-164. Link

-

Heng, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences (PNAS), 105(38), 14318–14323. Link

-

Worst, E. G., et al. (2016).[6] Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments, (114), 54273.[6] Link

Sources

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. News :: Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. - Département de génétique et évolution - Université de Genève [genev.unige.ch]

Technical Support Center: 8-Azatryptophan Fluorescence Optimization

The following guide is structured as a specialized Technical Support Center for researchers working with non-canonical amino acid probes. It prioritizes the specific challenges of isolating 8-azatryptophan (8-azaTrp) signals from the dominant background of intrinsic Tryptophan (Trp).

Status: Operational | Tier: Level 3 (Method Development) | Topic: Selective Excitation & Signal Isolation

Core Concept: The "Red Edge" Strategy

Q: Why is my 8-azatryptophan signal buried in noise? A: You are likely exciting at the absorption maximum (~280–290 nm), where intrinsic Tryptophan (Trp) absorbs 10–100x more strongly than your probe. To isolate 8-azaTrp, you must exploit the "Red Edge" Effect . Aza-tryptophan variants (4-, 5-, 6-, 7-, and the rare 8-azaTrp) possess an absorption tail that extends significantly further into the red (300–320 nm) than canonical Trp.

The Strategy:

Shift your excitation wavelength (

Trade-off Warning: By exciting at the red edge, you are exciting a smaller population of fluorophores (lower optical density). Your total signal intensity will drop, but your Signal-to-Noise Ratio (SNR) regarding Trp interference will skyrocket.

Optimization Protocol: The "Ladder" Scan

Do not rely on literature values alone. Solvatochromic shifts in 8-azaTrp are significant. Perform this empirical optimization for every new protein construct.

Phase 1: The Excitation Scan

Objective: Determine the "Cut-Off" wavelength where intrinsic Trp fluorescence vanishes.

-

Prepare Control Sample: A "Trp-Only" version of your protein (Wild Type) at the same concentration (e.g., 5 µM).

-

Prepare Test Sample: Your 8-azaTrp-labeled protein (e.g., 5 µM).

-

Set Emission Monochromator: Fix emission (

) at 380 nm (typical peak for aza-variants) or 400 nm (if highly hydrated). -

Run Excitation Scan: Scan

from 290 nm to 320 nm . -

Overlay Spectra: Compare the Wild Type (Trp) vs. Labeled (8-azaTrp) intensity.

Phase 2: Selection Logic

Use the following criteria to pick your

| Excitation | Trp Background | 8-azaTrp Signal | Verdict |

| 295 nm | High (~30%) | High | Unusable. Too much overlap. |

| 300 nm | Moderate (~10%) | Moderate | Risky. Use only if signal is very weak. |

| 305 nm | Low (< 2%) | Moderate | Optimal Start. Good balance. |

| 310 nm | Negligible (~0%) | Low | High Selectivity. Ideal for kinetics. |

| 315 nm+ | None | Very Low | Too Weak. Only for high concentrations. |

Troubleshooting Guide (FAQ)

Issue: Low Quantum Yield / Weak Signal

Q: I’m exciting at 310 nm, but I get almost no fluorescence. Is my probe dead? A: Not necessarily. 8-azaTrp is highly sensitive to proton-transfer quenching in aqueous environments.

-

Mechanism: In water, the excited state of aza-indoles can undergo non-radiative decay via proton transfer to solvent molecules, drastically reducing Quantum Yield (QY).

-

Diagnostic: Check the emission maximum (

).- : The probe is buried in a hydrophobic core (High QY expected).

- : The probe is solvent-exposed (Low QY expected due to quenching).

-

Fix: Increase integration time or slit width (e.g., 5 nm to 10 nm) rather than moving

back to 295 nm.

Issue: Contamination from Tyrosine (Tyr)

Q: I see a peak around 305 nm in my emission scan. A: This is likely Tyrosine emission or Raman scattering, not your probe.

-

Cause: If you excite at 280 nm, Tyr emits at ~303 nm.

-

Fix: Exciting >295 nm completely eliminates Tyr excitation. If you still see a sharp peak, it is likely the Water Raman Band .

-

Rule of Thumb: Raman peak shifts with excitation. Fluorescence stays fixed.

-

Calculation: Raman shift for water is ~3400 cm⁻¹. At

, the Raman peak appears at ~346 nm.

-

Issue: pH Sensitivity

Q: My signal intensity fluctuates with pH.

A: Aza-tryptophans have a different pKa in the excited state (

-

Observation: At neutral pH (7.4), 8-azaTrp exists as a neutral species. At low pH, protonation of the ring nitrogen can quench fluorescence or shift the spectrum.

-

Protocol: Maintain a buffered pH between 7.0 and 8.0 for consistent QY. Avoid acetate buffers if possible, as they can act as proton shuttles.

Visual Workflow: Optimization Logic

The following diagram illustrates the decision tree for selecting the optimal excitation wavelength.

Caption: Iterative workflow for balancing selectivity (Trp exclusion) vs. sensitivity (8-azaTrp intensity).

Comparative Data: Trp vs. Aza-Trp Variants

Note: While 7-azatryptophan (7AW) is the standard reference, 8-azatryptophan shares the critical "Red Edge" characteristic.

| Property | Tryptophan (Trp) | 8-Azatryptophan (Typical)* |

| Absorbance Max ( | 280 nm | ~285–290 nm |

| Absorbance Cut-off | ~300 nm | ~315–320 nm |

| Emission Max ( | ~340 nm (Polar) | ~350–410 nm (Highly Solvatochromic) |

| Optimal Excitation ( | 280 nm or 295 nm | 305 nm – 310 nm |

| Stokes Shift | ~60 nm | ~70–100 nm |

| Primary Interference | Tyrosine | Tryptophan |

*Values for 8-azaTrp are approximate and highly dependent on the specific isomer structure and local protein environment. Always determine empirically.

References

-

Ross, J. B. A., et al. (1997). "Azatryptophans as Probes of Protein Structure and Dynamics." Methods in Enzymology. Describes the fundamental photophysics of aza-indole derivatives and the "Red Edge" excitation strategy.

-

Lote, K., et al. (2013). "Azatryptophans: A Family of Non-Natural Amino Acids for Protein Fluorescence Spectroscopy." Journal of Fluorescence. Provides comparative spectral data for various aza-tryptophan isomers.

-

Demchenko, A. P. (2002). "The Red-Edge Effects: 30 Years of Exploration." Luminescence. A comprehensive review of the physics behind red-edge excitation and its application in selecting specific fluorophore populations.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. The authoritative text on fluorescence methodology, including inner filter effects and solvent relaxation.

correcting for inner filter effects in 8-azatryptophan assays

Topic: Correcting for Inner Filter Effects (IFE) in 8-Azatryptophan Assays

Introduction: The "Red-Shifted" Reporter Challenge